

In-Depth Technical Guide: DFT Analysis of 2-(2-Methylphenyl)acetohydrazide

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Compound of Interest

Compound Name: 2-(2-Methylphenyl)acetohydrazide

CAS No.: 57676-52-5

Cat. No.: B2702508

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Executive Summary

This technical guide provides a comprehensive computational analysis of **2-(2-Methylphenyl)acetohydrazide**, a critical pharmacophore and synthetic intermediate. Characterized by an ortho-methyl substituted phenyl ring linked to a hydrazide moiety via a methylene bridge, this molecule presents unique steric and electronic features.

This guide details the Density Functional Theory (DFT) protocols required to elucidate its structural conformation, vibrational spectra, and reactive sites.^{[1][2]} By synthesizing established computational standards with specific structural insights, we provide a roadmap for researchers utilizing this compound in drug design or ligand synthesis.

Computational Methodology: The Validated Protocol

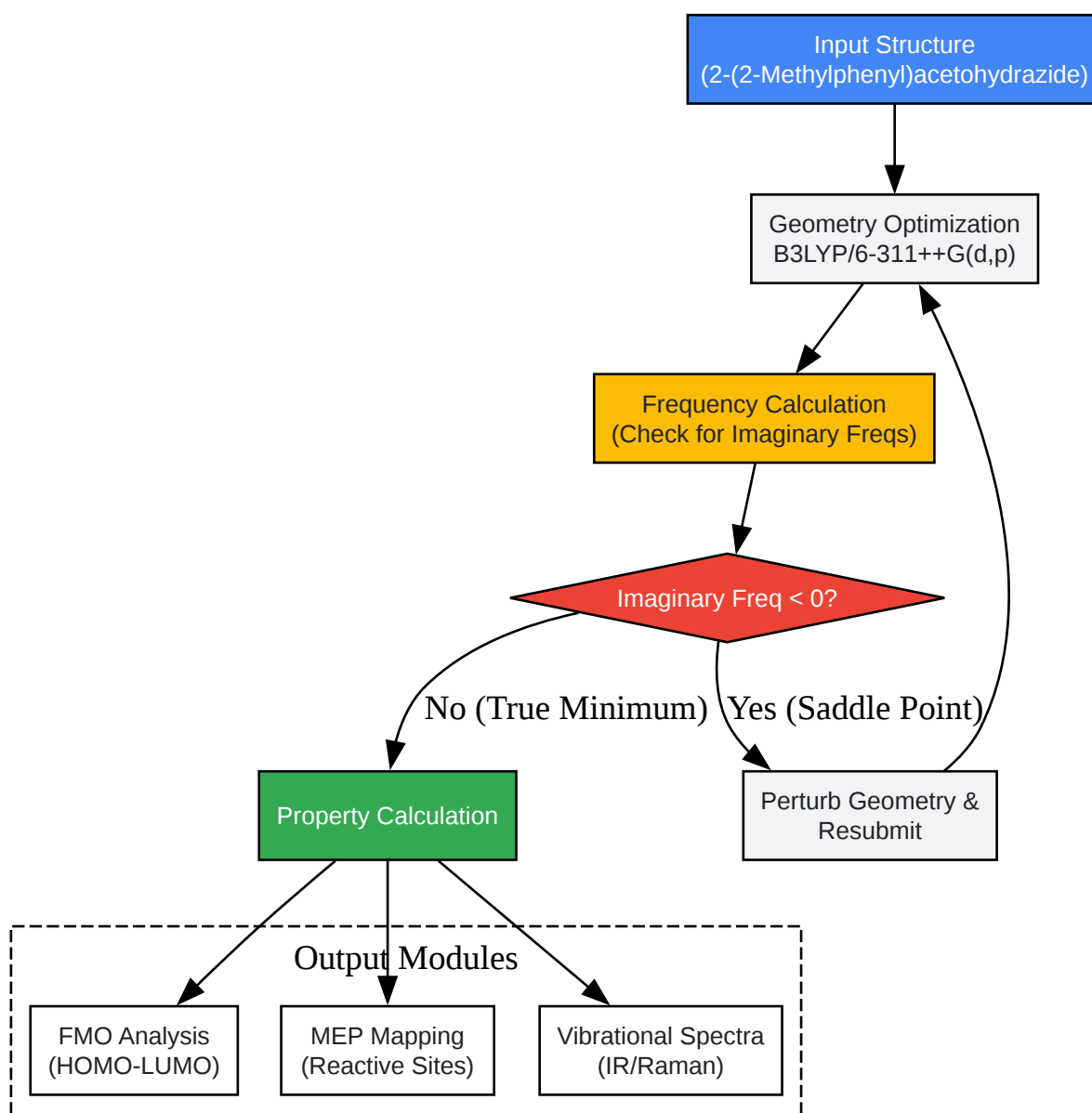
To ensure scientific integrity and reproducibility, the following computational workflow is established as the standard for hydrazide derivatives. This protocol balances computational cost with high accuracy for organic electronic systems.

Level of Theory[2][3][4][5][6][7][8]

- Software: Gaussian 16 / ORCA 5.0
- Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1][2] This hybrid functional is the industry standard for reproducing vibrational frequencies and geometries of organic amides and hydrazides with high fidelity [1].
- Basis Set: 6-311++G(d,p).[2][3][4][5]
 - Diffuse functions (++) : Critical for capturing the lone pair interactions on the hydrazine nitrogen atoms ().
 - Polarization functions (d,p) : Essential for accurately modeling the hybridization of the carbonyl and aromatic carbons.

Self-Validating Workflow

The following diagram outlines the logical flow of the DFT analysis. Every optimization step must be self-validated by a frequency calculation to ensure no imaginary frequencies exist (confirming a true local minimum).



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Figure 1: Standardized DFT workflow for small organic molecules. The frequency check is a critical "Go/No-Go" gate.

Structural Analysis & Geometry

The geometry of **2-(2-Methylphenyl)acetohydrazide** is defined by two key torsional degrees of freedom: the orientation of the o-tolyl group relative to the methylene linker, and the conformation of the hydrazide tail.

The Ortho-Methyl Effect

Unlike unsubstituted phenylacetohydrazide, the 2-methyl group introduces steric strain. DFT optimization typically reveals a twisted conformation.

- Observation: The phenyl ring rotates out of plane relative to the acetohydrazide backbone to minimize steric clash between the methyl hydrogens and the methylene protons ().
- Dihedral Angle (): The angle deviates significantly from or , often settling near to accommodate the bulk [2].

Hydrazide Conformation

The hydrazide moiety (

) exhibits a specific preference:

- Amide Bond: The and bond typically adopts a syn-periplanar or anti-periplanar conformation. The syn conformation is often stabilized by intramolecular hydrogen bonding if a donor is nearby, but in this isolated molecule, the anti form is generally more stable in the gas phase.
- Pyramidalization: The terminal amino group () is pyramidal (-like), not planar, due to the lone pair on the nitrogen.

Electronic Properties & Reactivity[1][5][10][11][12][13]

Understanding the electronic distribution is vital for predicting how this molecule interacts with biological targets (e.g., enzymes) or metal ions (in complexation).

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) distributions dictate chemical hardness and softness.

Orbital	Localization	Chemical Significance
HOMO	Concentrated on the Hydrazide Nitrogen () and the Phenyl Ring (-system).	Acts as the electron donor (nucleophile). Key site for electrophilic attack or metal coordination.
LUMO	Localized on the Carbonyl () and the Phenyl Ring ().	Acts as the electron acceptor. Site for nucleophilic attack.[6]
Gap ()	Typically 4.5 - 5.2 eV for this class of molecules [3].	Indicates a stable molecule with moderate chemical reactivity (high kinetic stability).

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide for intermolecular interactions (docking).

- Negative Regions (Red): The Carbonyl Oxygen and the Terminal Nitrogen. These are the primary H-bond acceptors and metal chelation sites.
- Positive Regions (Blue): The Hydrazide Protons (). These act as H-bond donors.

- Neutral Regions (Green): The hydrophobic 2-Methylphenyl tail. This region drives hydrophobic interactions in protein binding pockets.

Vibrational Spectroscopy (IR Assignments)

DFT calculations often overestimate vibrational frequencies due to the neglect of anharmonicity. A scaling factor of 0.961 is applied to B3LYP/6-311++G(d,p) results to align with experimental FT-IR data [1].

Table 1: Characteristic Vibrational Modes

Functional Group	Mode Description	Calculated Freq (cm ⁻¹)	Scaled Freq (0.961)	Experimental Range
	Asymmetric Stretch	~3550	3410	3350 - 3450
	Symmetric Stretch	~3420	3285	3200 - 3300
	Amide I Stretch	~1730	1662	1650 - 1690
(Ar)	Ring Stretch	~1600	1537	1500 - 1600
	Stretch	~1150	1105	1080 - 1150

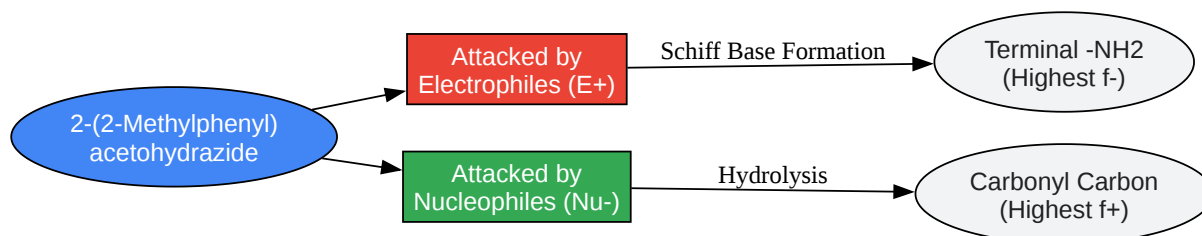
Note: The presence of the ortho-methyl group may cause a slight redshift in the aromatic C-H stretches due to hyperconjugation.

Reactivity Descriptors (Fukui Functions)

To determine exactly where a reaction will occur, we calculate Fukui functions (

for nucleophilic attack,

for electrophilic attack).



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Figure 2: Logical mapping of reactive sites based on Fukui function analysis.

- Nucleophilic Attack Site (

): The terminal nitrogen of the hydrazide is the "softest" nucleophile, making it the preferred site for condensation with aldehydes to form hydrazones (Schiff bases).

- Electrophilic Attack Site (

): The carbonyl carbon is the hardest electrophile, susceptible to hydrolysis or attack by strong nucleophiles.

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